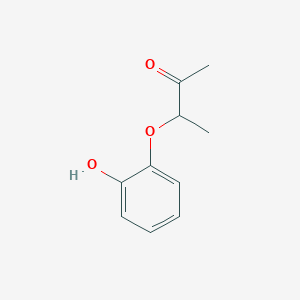

3-(2-Hydroxyphenoxy)butan-2-one

Vue d'ensemble

Description

3-(2-Hydroxyphenoxy)butan-2-one, also known as 3-hydroxy-2-phenoxypropionic acid (3-HPP), is a naturally occurring phenolic compound found in a variety of plants and fruits. It has been used in scientific research for its antioxidant and anti-inflammatory properties as well as its potential therapeutic applications. In

Applications De Recherche Scientifique

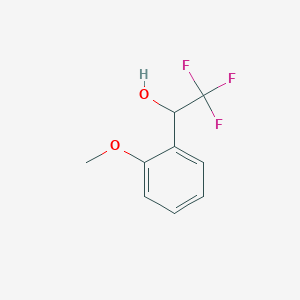

Transferable Force Field for Alcohols and Polyalcohols

A study developed a new force field for alcohol and polyalcohol molecules, demonstrating transferability through the simulation of a wide variety of alcohol families. This research could be relevant for understanding the interactions and properties of complex molecules like 3-(2-Hydroxyphenoxy)butan-2-one in various solvents and conditions (Ferrando et al., 2009).

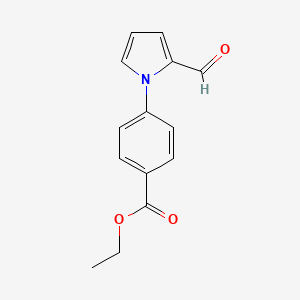

Synthesis of Coumarins

Another research focused on the synthesis of 3-vinylcoumarins from 2-hydroxy aldehydes, which shares a structural resemblance to 3-(2-Hydroxyphenoxy)butan-2-one. This synthesis pathway might provide insights into functionalizing the 3-(2-Hydroxyphenoxy)butan-2-one molecule for potential applications in material science or as fluorescent markers (Gordo et al., 2011).

Antioxidant Activity Study

A thermodynamic and kinetic investigation of a bisphenol antioxidant could offer a comparative perspective on the antioxidative potential of 3-(2-Hydroxyphenoxy)butan-2-one, given its phenolic structural features. This understanding is crucial for its potential application in materials science, especially for polymer stabilization (Lucarini et al., 2001).

Oxidovanadium(V) Complexes Study

Research into new oxidovanadium(V) complexes highlights the potential of 3-(2-Hydroxyphenoxy)butan-2-one in catalysis or as a ligand in metal-organic frameworks, given its ability to form complexes with metals. Such complexes could be explored for their catalytic or electronic properties (Back et al., 2012).

Nanoparticle Synthesis

A study on the facile fabrication of branched gold nanoparticles using reductive hydroxyphenol derivatives suggests that 3-(2-Hydroxyphenoxy)butan-2-one could serve as a reducing agent or stabilizer in the synthesis of metal nanoparticles. This application is particularly relevant in the field of nanotechnology for the development of novel nanomaterials with specific optical or catalytic properties (Lee & Park, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

3-(2-hydroxyphenoxy)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8(2)13-10-6-4-3-5-9(10)12/h3-6,8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWPGYYOUHWHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394478 | |

| Record name | 3-(2-hydroxyphenoxy)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxyphenoxy)butan-2-one | |

CAS RN |

91061-42-6 | |

| Record name | 3-(2-hydroxyphenoxy)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

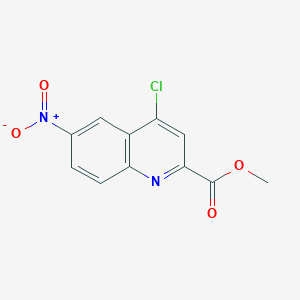

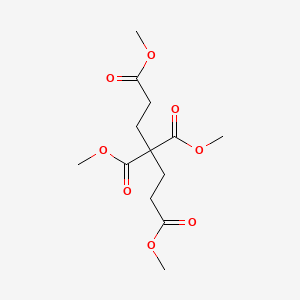

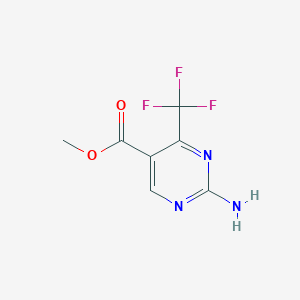

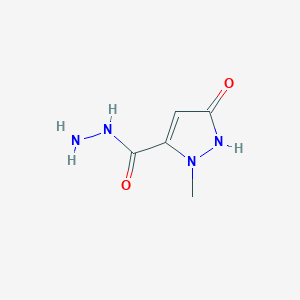

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

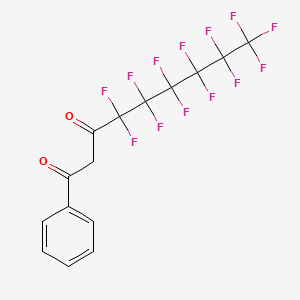

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)

![3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid](/img/structure/B1608833.png)

![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)

![3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile](/img/structure/B1608839.png)